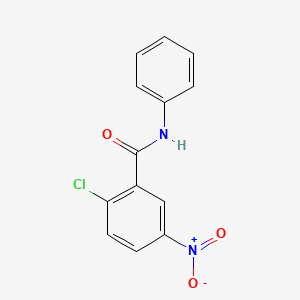
フェクサラマット
概要
説明
Fexaramate is a potent, selective agonist of the farnesoid X receptor. This compound is known for its significant role in regulating bile acid homeostasis, lipid and glucose metabolism, and immune responses. It has garnered attention in scientific research due to its potential therapeutic applications in metabolic disorders and inflammatory diseases .
科学的研究の応用
Fexaramate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in regulating metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity, and inflammatory diseases.
Industry: Utilized in the development of new drugs and as a reference compound in pharmacological studies
作用機序
Target of Action
Fexaramate is a potent, selective agonist of the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis.
Mode of Action
This activation can then regulate the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .
Biochemical Pathways
Given its role as an fxr agonist, it likely impacts pathways related to bile acid synthesis, lipid metabolism, and glucose homeostasis
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the drug’s bioavailability and overall therapeutic effect
Result of Action
As an FXR agonist, it is expected to influence the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis . .
生化学分析
Biochemical Properties
Fexaramate interacts with the farnesoid X receptor (FXR), a key player in the regulation of bile acid homeostasis . The nature of this interaction is that of an agonist, meaning Fexaramate binds to FXR and activates it .
Cellular Effects
As an FXR agonist, it is likely to influence cell function by modulating bile acid homeostasis . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Fexaramate’s mechanism of action is primarily through its agonistic interaction with the farnesoid X receptor . By binding to and activating FXR, Fexaramate can influence gene expression and enzyme activity, potentially leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
It is known that Fexaramate has a good stability profile, with a storage life of up to 3 years at -20°C in powder form .
Metabolic Pathways
As an FXR agonist, it is likely involved in the regulation of bile acid homeostasis . This could potentially involve interactions with various enzymes and cofactors, and may influence metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fexaramate involves multiple steps, starting from commercially available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as esterification, amidation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of Fexaramate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions: Fexaramate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents (water, ethanol).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fexaramate may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives .
類似化合物との比較
Fexaramate is unique compared to other farnesoid X receptor agonists due to its high selectivity and potency. Similar compounds include:
Fexaramine: Another farnesoid X receptor agonist with a similar structure but different pharmacokinetic properties.
Obeticholic Acid: A synthetic bile acid derivative that also activates the farnesoid X receptor but has a broader range of effects.
GW4064: A synthetic non-steroidal farnesoid X receptor agonist with distinct chemical properties and biological activities.
Fexaramate stands out due to its specific receptor binding affinity and its potential for targeted therapeutic applications .
特性
IUPAC Name |
tert-butyl (E)-3-[4-[[N-(cyclohexanecarbonyl)-3-[(E)-3-methoxy-3-oxoprop-1-enyl]anilino]methyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37NO5/c1-31(2,3)37-29(34)20-17-23-13-15-25(16-14-23)22-32(30(35)26-10-6-5-7-11-26)27-12-8-9-24(21-27)18-19-28(33)36-4/h8-9,12-21,26H,5-7,10-11,22H2,1-4H3/b19-18+,20-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHPBABXWKAHQM-LKRWSQIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN(C2=CC=CC(=C2)C=CC(=O)OC)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)CN(C2=CC=CC(=C2)/C=C/C(=O)OC)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


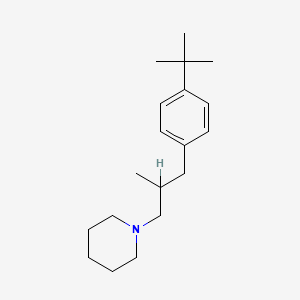

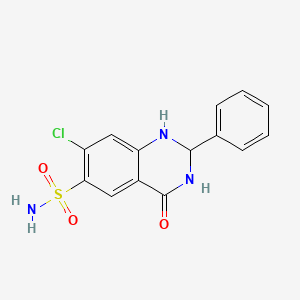
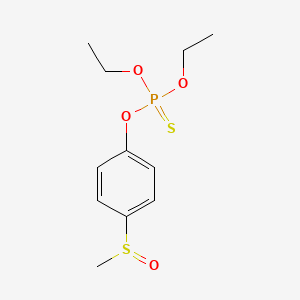
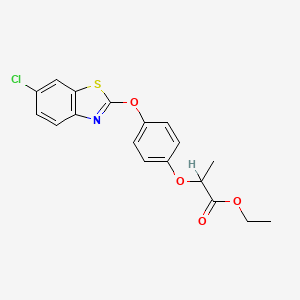
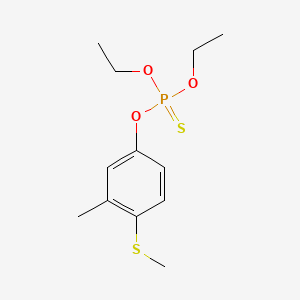
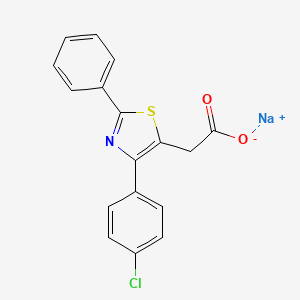
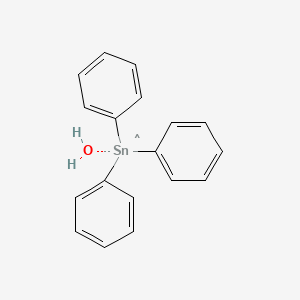
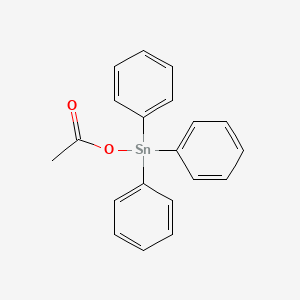
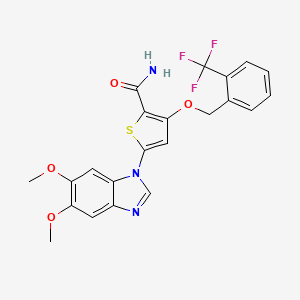

![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
